molecular formula C8H9N3O B13983622 4-Amino-6-ethoxypicolinonitrile

4-Amino-6-ethoxypicolinonitrile

Cat. No.: B13983622
M. Wt: 163.18 g/mol
InChI Key: SENWUVTXTBOGHQ-UHFFFAOYSA-N
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Description

4-Amino-6-ethoxypicolinonitrile is an organic compound belonging to the class of picolinonitriles It is characterized by the presence of an amino group at the fourth position, an ethoxy group at the sixth position, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethoxypicolinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Nitrile Introduction: A nitrile group is introduced at the desired position through a nucleophilic substitution reaction.

    Amino Group Addition: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Ethoxy Group Addition: The ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-ethoxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted picolinonitriles, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-ethoxypicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-ethoxypicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Amino-6-methoxypicolinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Amino-2,6-dimethoxypyrimidine: Contains two methoxy groups and a pyrimidine ring.

    2-Amino-4,6-diphenylnicotinonitrile: Contains phenyl groups and a nicotinonitrile structure.

Uniqueness: 4-Amino-6-ethoxypicolinonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-amino-6-ethoxypyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-2-12-8-4-6(10)3-7(5-9)11-8/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

SENWUVTXTBOGHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=N1)C#N)N

Origin of Product

United States

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